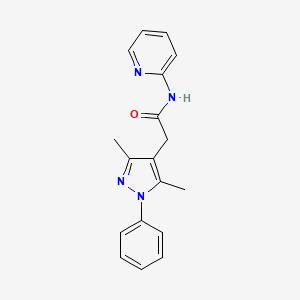![molecular formula C20H25ClN4O3 B10980118 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10980118.png)
1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chloropyridazine moiety, and a dimethoxyphenyl group, making it a subject of study in medicinal chemistry, organic synthesis, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Chloropyridazine Moiety: This step often involves the reaction of a pyridazine derivative with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Attachment of the Dimethoxyphenyl Group: This can be accomplished through nucleophilic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Prochlorperazine: A phenothiazine derivative used in the treatment of schizophrenia and anxiety.
Chlorpromazine: Another phenothiazine antipsychotic used to treat nausea, vomiting, and schizophrenia.
Uniqueness
1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H25ClN4O3 |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3/c1-27-16-4-3-14(13-17(16)28-2)7-10-22-20(26)15-8-11-25(12-9-15)19-6-5-18(21)23-24-19/h3-6,13,15H,7-12H2,1-2H3,(H,22,26) |
Clave InChI |
HYDBXVRTXQVZJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10980060.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![trans-4-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B10980075.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)

![N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10980093.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10980116.png)


![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one](/img/structure/B10980133.png)